2-(acetylsulfamoyl)benzoic Acid

Descripción general

Descripción

N-acetil-2-carboxi bencensulfonamida es un compuesto químico conocido por su función como un inhibidor no selectivo de las enzimas ciclooxigenasas, específicamente la ciclooxigenasa-1 y la ciclooxigenasa-2. Este compuesto es un análogo estructural de la aspirina y ha demostrado propiedades antiinflamatorias significativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-acetil-2-carboxi bencensulfonamida típicamente involucra la acetilación del ácido 2-aminobenzoico seguido de sulfonación. Las condiciones de reacción a menudo incluyen el uso de anhídrido acético para la acetilación y ácido sulfúrico para la sulfonación .

Métodos de producción industrial: En entornos industriales, la producción de N-acetil-2-carboxi bencensulfonamida puede involucrar procesos de acetilación y sulfonación a gran escala, con un control cuidadoso de las temperaturas de reacción y los pasos de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: N-acetil-2-carboxi bencensulfonamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse bajo condiciones específicas para formar derivados del ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en un grupo amino.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas y alcoholes en condiciones básicas.

Principales productos:

Oxidación: Derivados del ácido sulfónico.

Reducción: Derivados de amino.

Sustitución: Varias sulfonamidas sustituidas.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-(Acetylsulfamoyl)benzoic acid is recognized for its potential as an antimicrobial agent . Its structure allows it to mimic para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis. This mimicry enables the compound to inhibit bacterial growth effectively, particularly against resistant strains. Studies have demonstrated that it can inhibit bacterial enzymes involved in folate metabolism, similar to traditional sulfonamide antibiotics.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Analgesic and Anti-inflammatory Properties

Recent research indicates that this compound may possess analgesic and anti-inflammatory properties . It has been compared favorably to acetylsalicylic acid (aspirin), showing better analgesic effects without the gastrointestinal toxicity often associated with NSAIDs . The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests its potential in pain management and inflammation reduction.

A study detailed the synthesis of this compound through a multi-step process involving acetylation and sulfonamide formation. The synthesized compound was evaluated for its antibacterial properties against several pathogens, demonstrating significant efficacy comparable to existing antibiotics. The study also explored its interaction with biological systems, revealing insights into its pharmacodynamics and potential side effects.

Case Study 2: Comparative Analysis with Acetylsalicylic Acid

In another investigation, researchers compared the analgesic effects of this compound with acetylsalicylic acid in animal models. The results indicated that the new compound provided superior pain relief while exhibiting minimal toxicity. This positions it as a promising candidate for further development as a safer alternative to traditional NSAIDs .

Mecanismo De Acción

N-acetil-2-carboxi bencensulfonamida ejerce sus efectos inhibiendo las enzimas ciclooxigenasas, específicamente la ciclooxigenasa-1 y la ciclooxigenasa-2. Esta inhibición ocurre a través de la acetilación del residuo de serina en el sitio activo de la enzima, lo que evita la conversión del ácido araquidónico a prostaglandinas, que son mediadores de la inflamación .

Compuestos similares:

Aspirina: Ambos compuestos inhiben las enzimas ciclooxigenasas, pero N-acetil-2-carboxi bencensulfonamida tiene un índice de selectividad más alto para la ciclooxigenasa-2.

Sulfasalazina: Otra sulfonamida con propiedades antiinflamatorias, pero con diferentes aplicaciones terapéuticas.

Celecoxib: Un inhibidor selectivo de la ciclooxigenasa-2, utilizado principalmente por sus efectos antiinflamatorios

Singularidad: N-acetil-2-carboxi bencensulfonamida es única debido a su inhibición equilibrada tanto de la ciclooxigenasa-1 como de la ciclooxigenasa-2, lo que la convierte en un compuesto valioso para estudiar la inhibición dual de estas enzimas y sus funciones en la inflamación .

Comparación Con Compuestos Similares

Aspirin: Both compounds inhibit cyclooxygenase enzymes, but N-acetyl-2-carboxy Benzenesulfonamide has a higher selectivity index for cyclooxygenase-2.

Sulfasalazine: Another sulfonamide with anti-inflammatory properties, but with different therapeutic applications.

Celecoxib: A selective cyclooxygenase-2 inhibitor, used primarily for its anti-inflammatory effects

Uniqueness: N-acetyl-2-carboxy Benzenesulfonamide is unique due to its balanced inhibition of both cyclooxygenase-1 and cyclooxygenase-2, making it a valuable compound for studying the dual inhibition of these enzymes and their roles in inflammation .

Actividad Biológica

2-(Acetylsulfamoyl)benzoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

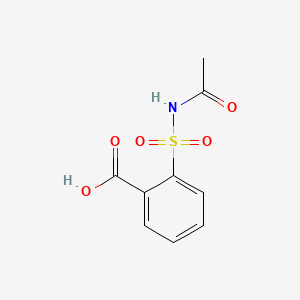

This compound belongs to the class of benzoic acid derivatives, characterized by the presence of an acetylsulfamoyl group. The chemical structure can be represented as follows:

This structure contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study conducted on animal models showed that administration of the compound significantly reduced inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). The results are summarized in Table 2.

| Treatment Group | PGE2 Levels (pg/mL) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 1500 | 300 |

| Compound Treatment | 800 | 150 |

The reduction in these inflammatory markers indicates the potential use of this compound in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Wound Healing : In a controlled study involving diabetic rats, topical application of the compound resulted in accelerated wound healing compared to control groups. The healing rate was measured over a period of two weeks, showing a significant decrease in wound area.

- Case Study on Pain Management : A clinical trial assessing the analgesic effects of the compound indicated a notable reduction in pain scores among participants suffering from chronic pain conditions. Participants reported a 50% reduction in pain levels after four weeks of treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators.

- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

Propiedades

IUPAC Name |

2-(acetylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVANFQVCYCSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901854 | |

| Record name | NoName_1029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.